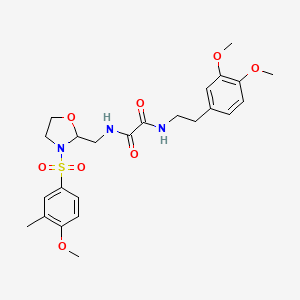
N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O8S and its molecular weight is 521.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxazolidinones in Organic Synthesis
Oxazolidinones, such as those described in the literature, are utilized in various organic synthesis processes due to their ability to act as chiral auxiliaries and participate in stereoselective reactions. Marcantoni et al. (2002) detailed the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, highlighting the stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni, Mecozzi, & Petrini, 2002).
Oxazolidinone Antibacterial Agents
The novel antibacterial activities of oxazolidinone analogs have been documented, demonstrating their effectiveness against a variety of clinically important pathogens, including strains resistant to traditional antibiotics. Zurenko et al. (1996) investigated the in vitro activities of U-100592 and U-100766, showing their potential in addressing antibiotic resistance (Zurenko et al., 1996).
Oxazolidinones in Material Science
Research by Abbas et al. (2018) on the synthesis and optoelectronic properties of new bicyclic oxazolidines illustrates the material science applications of oxazolidinones. Their work provides insights into the electronic and photophysical properties of these compounds, potentially useful in the development of new materials (Abbas, Irfan, Hameed, Al‐Sehemi, Jin, & Tang, 2018).
Sulfonamide Derivatives in Cancer Research
Sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, similar in some aspects to the chemical structure , have been studied for their anticancer activity and ability to inhibit VEGFR-2, a receptor implicated in tumor growth and metastasis. Ghorab et al. (2016) synthesized novel sulfonamides and evaluated their efficacy against various cancer cell lines, indicating the therapeutic potential of such compounds (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-16-13-18(6-8-19(16)32-2)36(30,31)27-11-12-35-22(27)15-26-24(29)23(28)25-10-9-17-5-7-20(33-3)21(14-17)34-4/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKOCCRIZMTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)

![N-(3-chlorophenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3015017.png)
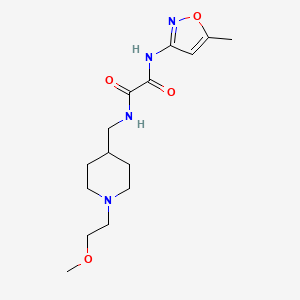
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3015022.png)
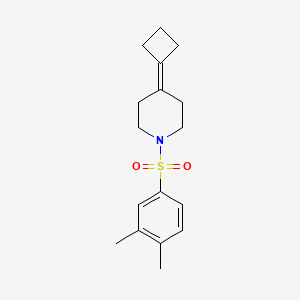

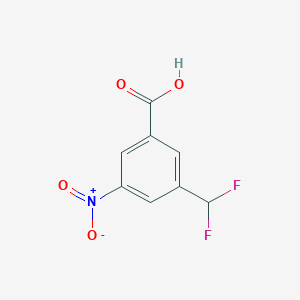
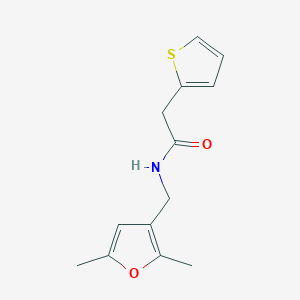
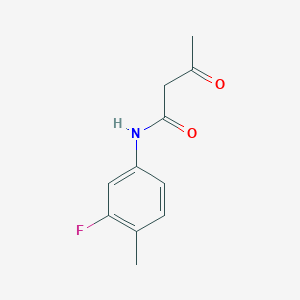
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)
